molecular formula C14H12Cl2N2O3S B6046835 N'-(3,5-dichloro-2-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide

N'-(3,5-dichloro-2-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No. B6046835
M. Wt: 359.2 g/mol
InChI Key: LFJAYGQCIYRGFD-CAOOACKPSA-N
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Description

N'-(3,5-dichloro-2-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide, commonly known as DCHBSH, is a chemical compound with potential applications in scientific research. This molecule is a hydrazone derivative, which means it contains both a hydrazine (-NH-NH2) and a carbonyl group (C=O) in its structure. DCHBSH has been studied for its potential as a chelating agent, as well as for its ability to inhibit the activity of certain enzymes.

Mechanism of Action

The mechanism of action of DCHBSH as a chelating agent involves the formation of coordinate covalent bonds between the nitrogen atoms of the hydrazone group and the metal ion. This stabilizes the metal ion and removes it from solution. The mechanism of action of DCHBSH as an enzyme inhibitor involves the binding of the molecule to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity.
Biochemical and Physiological Effects
DCHBSH has been shown to have low toxicity in vitro, with an LD50 value of over 2000 mg/kg in rats. However, its long-term effects on human health are not well understood. DCHBSH has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One advantage of using DCHBSH in lab experiments is its ability to selectively bind to metal ions, allowing for the quantification of metal ion concentrations in a sample. Another advantage is its potential as an enzyme inhibitor, which may be useful in the development of new drugs for the treatment of neurodegenerative disorders. However, one limitation of using DCHBSH is its potential to bind to other molecules in a sample, leading to false positive results.

Future Directions

There are several potential future directions for research on DCHBSH. One area of interest is the development of new chelating agents based on the structure of DCHBSH, which may have improved selectivity and binding affinity for certain metal ions. Another area of interest is the development of new drugs based on the structure of DCHBSH, which may have improved potency and selectivity for certain enzymes. Finally, further research is needed to fully understand the long-term effects of DCHBSH on human health, including its potential as a treatment for oxidative stress-related disorders.

Synthesis Methods

DCHBSH can be synthesized using a simple one-pot reaction between 3,5-dichloro-2-hydroxybenzaldehyde, 4-methylbenzenesulfonylhydrazide, and a base catalyst such as sodium hydroxide. The reaction proceeds via a condensation reaction between the aldehyde and the hydrazide, forming the hydrazone derivative.

Scientific Research Applications

DCHBSH has been studied for its potential as a chelating agent, which means it can bind to metal ions and remove them from a solution. This property makes DCHBSH useful in analytical chemistry, where it can be used to quantify the concentration of metal ions in a sample. DCHBSH has also been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase. This enzyme is involved in the breakdown of the neurotransmitter acetylcholine, and inhibition of its activity can lead to increased levels of acetylcholine in the brain. This property makes DCHBSH a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3S/c1-9-2-4-12(5-3-9)22(20,21)18-17-8-10-6-11(15)7-13(16)14(10)19/h2-8,18-19H,1H3/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJAYGQCIYRGFD-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide

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